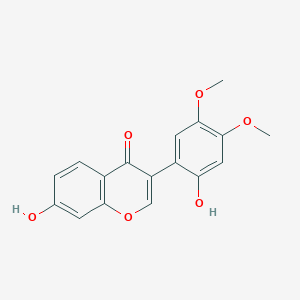

2',7-Dihydroxy-4',5'-dimethoxyisoflavone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

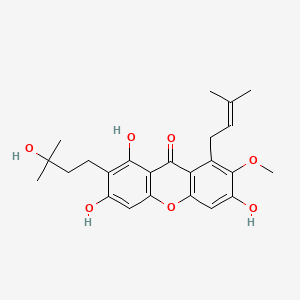

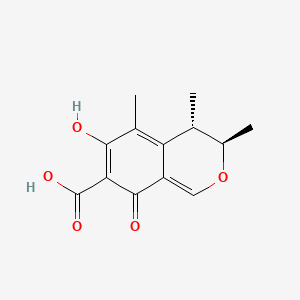

2',7-Dihydroxy-4',5'-dimethoxyisoflavone is a methoxyisoflavone.

2',7-Dihydroxy-4',5'-dimethoxyisoflavone is a natural product found in Dalbergia odorifera with data available.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Pterocarpan Compounds : 2',7-Dihydroxy-4',5'-dimethoxyisoflavone has been used as a starting material in the synthesis of pterocarpan compounds, which are of interest due to their diverse biological activities. For example, it was transformed into 3-hydroxy-8,9-dimethoxypterocarpan using aluminum chloride and sodium borohydride (Fukui, Nakayama, & Harano, 1969).

Studies in Flavonoid Synthesis : This compound has been pivotal in flavonoid synthesis research. It serves as a key intermediate in the synthesis of various isoflavone derivatives, showcasing the versatility of this compound in organic chemistry (Horie, Shibata, Yamashita, Fujii, Tsukayama, & Ohtsuru, 1998).

Biological and Medicinal Research

Antitumor and Immune Modulation : Research on flavones derived from plants like Cirsium japonicum, which include 2',7-Dihydroxy-4',5'-dimethoxyisoflavone, has indicated potential in tumor inhibition and enhancing immune responses in mice models. These studies highlight the potential medicinal applications of these compounds in oncology and immunology (Liu, Luo, Li, Zhang, Qiu, Liu, She, & Yang, 2006).

Anticancer Activities : Isoflavones isolated from plants like Calpurnia Aurea, which may include derivatives of 2',7-Dihydroxy-4',5'-dimethoxyisoflavone, have been studied for their in vitro anticancer activities against various human cell lines. This research is significant in exploring plant-based compounds for cancer treatment (Korir, Kiplimo, Crouch, Moodley, & Koorbanally, 2014).

Antifungal Activities : Studies have shown that derivatives of 2',7-Dihydroxy-4',5'-dimethoxyisoflavone exhibit antifungal activities against various plant pathogenic fungi, suggesting their potential application in agriculture and plant disease management (Pandey, Pandey, Singh, Pandey, & Singh, 2002).

properties

CAS RN |

21533-90-4 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 |

IUPAC Name |

7-hydroxy-3-(2-hydroxy-4,5-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-21-15-6-11(13(19)7-16(15)22-2)12-8-23-14-5-9(18)3-4-10(14)17(12)20/h3-8,18-19H,1-2H3 |

SMILES |

COC1=C(C=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC |

synonyms |

7-Hydroxy-3-(2-hydroxy-4,5-dimethoxyphenyl)-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

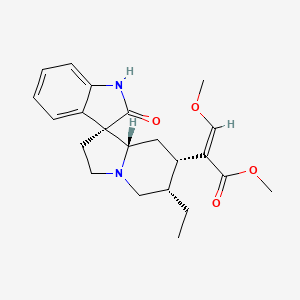

![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)